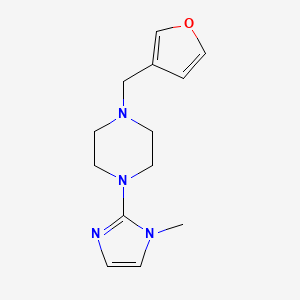

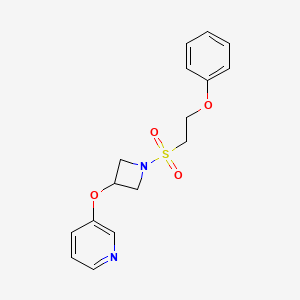

![molecular formula C9H7ClIN3O2 B2502444 7-chloro-3-iodo-2-méthylpyrazolo[1,5-a]pyrimidine-5-carboxylate de méthyle CAS No. 2490405-99-5](/img/structure/B2502444.png)

7-chloro-3-iodo-2-méthylpyrazolo[1,5-a]pyrimidine-5-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic organic compounds. These compounds have been studied for various biological activities and have potential applications in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through different methods. For instance, the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines was performed using reactions of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde . Another approach involves the chlorination and aminisation from diol precursors to synthesize chloro-substituted pyrazolo[1,5-a]pyrimidines . Additionally, solvent-free synthesis methods catalyzed by sulfamic acid have been reported, which are considered eco-friendly due to the absence of solvents .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be characterized by various spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a chloro-substituted pyrazolo[1,5-a]pyrimidine was confirmed by these techniques, revealing the compound's triclinic system and space group . The molecular structure is also influenced by the type and position of substituents, which can affect the supramolecular assemblies through hydrogen bonding patterns and other intermolecular interactions .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. Selective cyclization modes have been observed when reacting with different amines, leading to the formation of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines . The reactivity of these compounds can also lead to the synthesis of derivatives with potential as benzodiazepine receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure. The presence of substituents such as chloro, methyl, and amino groups can affect the compound's solubility, melting point, and stability. The crystal structures of these compounds can exhibit different intermolecular interactions, which contribute to their solid-state properties . Additionally, the biological activity of these compounds, such as their antifungal properties, can be modulated by varying the length and saturation of the alkylamino chain .

Applications De Recherche Scientifique

- Conclusion: Les composés à base de triazole-pyrimidine sont prometteurs en tant qu'agents neuroprotecteurs et antineuro-inflammatoires .

Neuroprotection et activité antineuro-inflammatoire

Propriétés photophysiques et sondes fluorescentes

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines are often used in the development of fluorophores, which are fluorescent chemical compounds that can re-emit light upon light excitation . Therefore, the primary targets of “Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate” could be various biological structures that these fluorophores are designed to bind to and illuminate.

Mode of Action

The compound might interact with its targets by binding to them and emitting fluorescence when excited by light. This fluorescence can then be detected, allowing researchers to visualize the structures the compound has bound to .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific structures it is designed to bind to. Fluorophores can be used to study a wide range of biological processes, so the affected pathways could vary greatly .

Pharmacokinetics

Like other fluorophores, it would need to have properties that allow it to reach its target structures within the body or cells, bind to them effectively, and remain stable enough to emit fluorescence when excited by light .

Result of Action

The primary result of the action of “Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate” would be the emission of fluorescence from the structures it binds to, allowing these structures to be visualized .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors, such as the pH and temperature of its surroundings, the presence of other compounds that could interfere with its action, and the intensity and wavelength of the light used to excite it .

Propriétés

IUPAC Name |

methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClIN3O2/c1-4-7(11)8-12-5(9(15)16-2)3-6(10)14(8)13-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHHQKSVSSDKMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1I)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClIN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

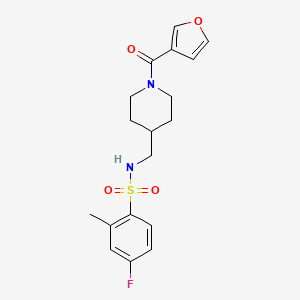

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)

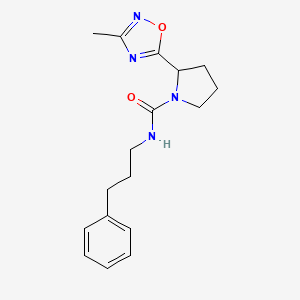

![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)

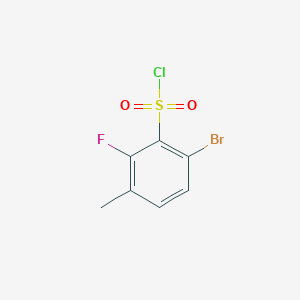

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2502370.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)

![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)

![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)